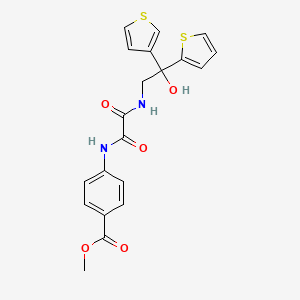

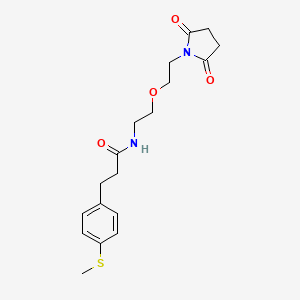

![molecular formula C20H16FN3O3S2 B2418706 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide CAS No. 1260630-54-3](/img/structure/B2418706.png)

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

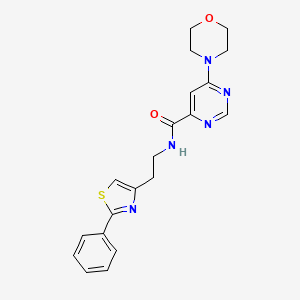

The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains a total of 60 bonds, including 35 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 3 double bonds, and 16 aromatic bonds. The structure also includes 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of related thieno[3,2-d]pyrimidin derivatives and their biological evaluation, particularly for antitumor, anti-inflammatory, and analgesic activities. For instance, compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, involving a thieno[3,2-d]pyrimidin framework, have shown selective anti-tumor activities, highlighting the potential contribution of the R-configuration to their efficacy (Xiong Jing, 2011). Similarly, a series of pyrazolo[1,5-a]pyrimidines, closely related to the chemical framework of interest, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands, underscoring their potential as in vivo PET-radiotracers for neuroinflammation (Annelaure Damont et al., 2015).

Antimicrobial Activity

Novel thienopyrimidine linked rhodanine derivatives have been prepared, exhibiting significant in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the versatility of the thieno[3,2-d]pyrimidin scaffold in generating potent antimicrobial agents (Nagaraju Kerru et al., 2019).

Antitumor Activity

The investigation into thieno[3,2-d]pyrimidin derivatives for antitumor activity has yielded several promising candidates. For example, certain derivatives have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, suggesting the therapeutic potential of these compounds in cancer treatment (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Mechanism of Action

Indole derivatives

are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Thiophene derivatives

, on the other hand, are known for their wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Properties

IUPAC Name |

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S2/c21-13-3-1-4-14(11-13)22-17(25)12-24-16-7-10-29-18(16)19(26)23(20(24)27)8-6-15-5-2-9-28-15/h1-5,7,9-11,16,18H,6,8,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYFFJUJQLJJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

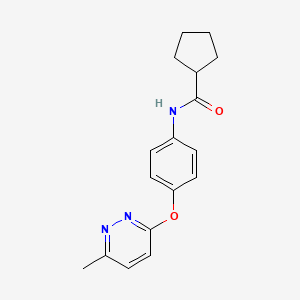

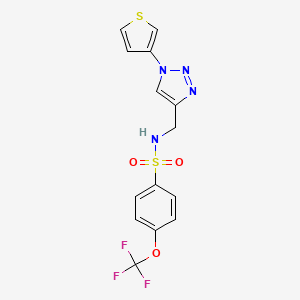

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)

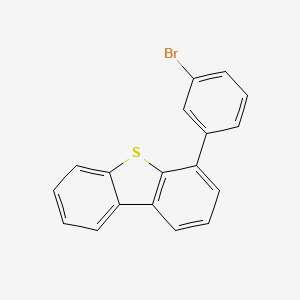

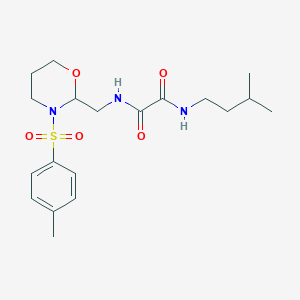

![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)

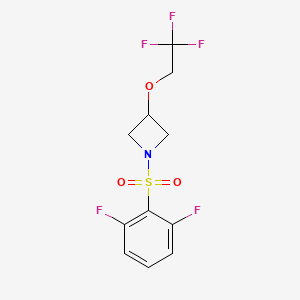

![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

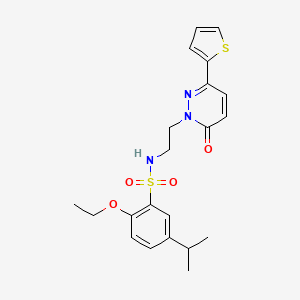

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)